

# Thermochemical Data for 2,4-Cyclohexadienone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,4-Cyclohexadienone

Cat. No.: B14708032

[Get Quote](#)

The thermochemical properties of **2,4-cyclohexadienone** have been determined through both experimental and computational methods. The following tables summarize the key quantitative data available in the literature.

## Standard State Thermochemical Properties

This table presents the gas-phase enthalpy of formation and standard entropy at 298.15 K (25 °C).

| Property                             | Symbol                          | Value                           | Units                        | Method                  | Reference                        |
|--------------------------------------|---------------------------------|---------------------------------|------------------------------|-------------------------|----------------------------------|
| Standard Enthalpy of Formation (gas) | $\Delta_f H^\circ_{\text{gas}}$ | -70 ± 10                        | kJ/mol                       | Ion Cyclotron Resonance | Shiner, Vorndam, et al., 1986[1] |
| Standard Enthalpy of Formation (gas) | $\Delta_f H^\circ_{\text{gas}}$ | -18.4 ± 10.0                    | kJ/mol (-4.4 ± 2.4 kcal/mol) | CBS-QB3 Calculation     | Zhu and Bozzelli, 2003[2]        |
| Standard Entropy (gas)               | $S^\circ$                       | Value not available in abstract | J/mol·K                      | CBS-QB3 Calculation     | Zhu and Bozzelli, 2003[2]        |

Note: The computational study by Zhu and Bozzelli indicates the calculation of standard entropy ( $S^\circ$ ), but the specific value is not available in the publication's abstract or readily

accessible supplementary materials.[\[2\]](#)

## Temperature-Dependent Ideal Gas Heat Capacity

The ideal gas heat capacity ( $C_p^\circ$ ) is a critical parameter for thermodynamic calculations at various temperatures. The following data is based on the Joback group contribution method, which provides an estimation of these properties. A full set of temperature-dependent data from high-level computational studies is noted in the literature but was not available in a tabular format.[\[2\]](#)

| Temperature (K) | Ideal Gas Heat Capacity ( $C_p^\circ$ )<br>(J/mol·K) | Method        | Source                     |
|-----------------|------------------------------------------------------|---------------|----------------------------|
| 427.04          | 135.24                                               | Joback Method | Cheméo <a href="#">[1]</a> |
| 465.76          | 146.34                                               | Joback Method | Cheméo <a href="#">[1]</a> |
| 504.49          | 156.91                                               | Joback Method | Cheméo <a href="#">[1]</a> |
| 543.21          | 166.94                                               | Joback Method | Cheméo <a href="#">[1]</a> |
| 581.93          | 176.43                                               | Joback Method | Cheméo <a href="#">[1]</a> |
| 620.66          | 185.38                                               | Joback Method | Cheméo <a href="#">[1]</a> |
| 659.38          | 193.78                                               | Joback Method | Cheméo <a href="#">[1]</a> |

## Methodologies and Protocols

A clear understanding of the methodologies used to obtain thermochemical data is essential for evaluating its quality and applicability. The following sections detail the experimental and computational protocols relevant to the data presented.

## Experimental Protocol: Flowing Afterglow-Selected Ion Flow Tube (FA-SIFT) Mass Spectrometry

The experimental value for the gas-phase enthalpy of formation of **2,4-cyclohexadienone** was determined by Shiner, Vorndam, and Kass using a flowing afterglow apparatus.[\[1\]](#) While the specific operational parameters for their 1986 study are not detailed in the available literature,

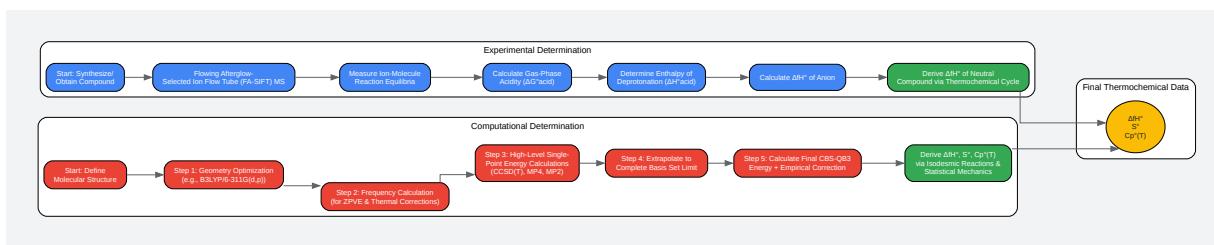
the following represents a generalized protocol for such an experiment aimed at determining gas-phase acidities and heats of formation.

- **Ion Generation:** A precursor ion (e.g., hydroxide,  $\text{O}^-$ , or amide,  $\text{NH}_2^-$ ) is generated in a microwave discharge ion source from a suitable precursor gas (e.g.,  $\text{N}_2\text{O}$  and  $\text{CH}_4$  for  $\text{O}^-$ , or  $\text{NH}_3$  for  $\text{NH}_2^-$ ).
- **Ion Thermalization:** The generated ions are carried into a flow tube by a large flow of an inert buffer gas, typically helium, at a pressure of approximately 1 Torr. Collisions with the buffer gas thermalize the ions to room temperature.
- **Ion Selection (SIFT):** The ion beam passes through a quadrupole mass filter to select only the desired precursor ion species. This ensures that only a single, well-defined reactant ion is introduced into the reaction region, a key feature of the Selected Ion Flow Tube (SIFT) modification.
- **Neutral Reactant Introduction:** A known, small quantity of the neutral reactant gas (in this case, a precursor to the 2,4-cyclohexadienide anion) is introduced into the flow tube downstream from the ion source through a calibrated inlet.
- **Ion-Molecule Reaction:** The selected precursor ions react with the neutral molecules over a well-defined reaction time as they travel down the flow tube. For acidity measurements, this is typically a proton transfer reaction.
- **Detection:** At the end of the flow tube, a portion of the ion stream is sampled through an orifice into a second quadrupole mass spectrometer, which is coupled to an electron multiplier. This allows for the detection and quantification of both the remaining precursor ions and the newly formed product ions.
- **Data Analysis for Enthalpy of Formation:**
  - The gas-phase acidity ( $\Delta G^\circ_{\text{acid}}$ ) is determined from the equilibrium constant of the proton transfer reaction between the target molecule and a reference acid with a known acidity.
  - The gas-phase enthalpy of deprotonation ( $\Delta H^\circ_{\text{acid}}$ ), or proton affinity of the anion, is then derived using the Gibbs-Helmholtz equation, often by measuring the equilibrium constant

at different temperatures (a van't Hoff plot) or by estimating the entropy change of the reaction.

- The enthalpy of formation of the anion ( $\Delta_f H^\circ[A^-]$ ) is calculated using the known enthalpy of formation of the proton and the deprotonated reference acid.
- Finally, the enthalpy of formation of the neutral molecule ( $\Delta_f H^\circ[AH]$ ) is determined using a thermochemical cycle that incorporates the enthalpy of formation of the anion, the electron affinity of the corresponding radical ( $A^\bullet$ ), and the bond dissociation energy of the A-H bond.

## Computational Protocol: Complete Basis Set (CBS-QB3) Method


The CBS-QB3 method is a high-accuracy composite ab initio molecular orbital theory for computing thermochemical properties. The computational study by Zhu and Bozzelli employed this method to determine the enthalpy of formation, entropy, and heat capacities of **2,4-cyclohexadienone**.<sup>[2]</sup> A typical CBS-QB3 calculation protocol involves the following sequential steps:

- Geometry Optimization: The molecular geometry is optimized using the B3LYP density functional theory (DFT) method with the 6-311G(d,p) basis set. This step finds the lowest energy conformation of the molecule.
- Frequency Calculation: A vibrational frequency analysis is performed at the same B3LYP/6-311G(d,p) level of theory. This provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy. The ZPVE is typically scaled by an empirical factor (0.99 for this method) to better match experimental values.
- Higher-Level Single-Point Energy Calculations: To refine the electronic energy, a series of single-point (non-optimization) energy calculations are performed on the B3LYP-optimized geometry using more computationally expensive, higher-level methods and larger basis sets:
  - Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) using the 6-31+G(d') basis set.

- Fourth-order Møller-Plesset perturbation theory with single, double, and quadruple excitations (MP4SDQ) using the 6-31+G(d,p) basis set.
- Second-order Møller-Plesset perturbation theory (MP2) with a large 6-311+G(2df,2p) basis set.
- Complete Basis Set Extrapolation: The MP2 energy is extrapolated to the complete basis set limit to estimate the energy that would be obtained with an infinitely large basis set.
- Final Energy Calculation: The final CBS-QB3 energy is calculated by combining the results of the previous steps, including an empirical correction term to account for remaining systematic errors. The standard enthalpy of formation is then derived using this high-accuracy energy through the application of isodesmic reactions, which are hypothetical reactions where the number and types of chemical bonds are conserved on both sides of the reaction, minimizing computational errors.

## Visualization of Thermochemical Data Determination

The following diagram illustrates the logical workflow for determining the thermochemical properties of a molecule like **2,4-cyclohexadienone**, highlighting both the experimental and computational pathways.



[Click to download full resolution via product page](#)

Workflow for determining thermochemical properties of **2,4-cyclohexadienone**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemeo.com [chemeo.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thermochemical Data for 2,4-Cyclohexadienone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14708032#thermochemical-data-for-2-4-cyclohexadienone]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)